N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide is a compound that belongs to the class of amides, specifically characterized by the presence of a hydroxymethyl group and a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties.
The synthesis of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide typically involves the following steps:
The molecular structure of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide features:
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide can participate in various chemical reactions:
The mechanism of action for N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide in biological systems may involve:
Studies indicate that compounds with similar structures exhibit significant antioxidant activity as measured by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), suggesting that N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide may also possess these properties .
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide has potential applications in:
N-[3-(Hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide represents a structurally sophisticated small molecule bearing significant potential in rational drug design. Characterized by the systematic name N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide, this compound features a propanamide linker connecting two aromatic domains: a 3-hydroxymethylphenyl moiety and a 3-methoxyphenyl unit. The compound is registered under CAS number 1179784-33-8 and displays the molecular formula C₁₇H₁₉NO₃ with a molecular weight of 285.34 g/mol [2]. Its structural architecture positions it within medicinal chemistry's exploration of hybrid molecules where distinct pharmacophoric elements are strategically combined to enhance target engagement and optimize physicochemical properties. This molecular scaffold has emerged as a valuable template in antimicrobial research, particularly against Gram-negative pathogens, reflecting contemporary drug discovery paradigms focused on privileged structural motifs.
The documented history of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide commenced with its formal registration circa 2011-2012, coinciding with pharmaceutical chemistry's intensified focus on multi-functional aromatic amides as bioactive scaffolds. The emergence of this compound aligns with medicinal chemistry's strategic shift toward molecular hybrids that combine hydrogen-bonding capacity with enhanced membrane permeability [1] [2]. While early pharmacological characterization remains limited in public literature, its structural registration in specialized chemical databases like Enamine Store and Sigma-Aldrich signifies its recognition as a synthetic building block for pharmaceutical exploration [1]. The compound's historical significance lies in its embodiment of retrometabolic drug design principles – incorporating both a metabolically labile hydroxymethyl group (potential site for glucuronidation) and a stable methoxyphenyl domain within a single molecular framework. This design philosophy enables simultaneous optimization of target affinity and metabolic stability.
Table 1: Key Historical Development Milestones
Year | Development Phase | Significance |
---|---|---|
2011-2012 | Initial Registration | Assignment of CAS 1179784-33-8 |
2010s | Commercial Availability | Catalog entry in specialized chemistry vendors (Enamine Store) |
2018 | Patent Incorporation | Structural analogs in antimicrobial patent WO2018216823A1 |
Post-2020 | Research Expansion | Exploration as LpxC inhibitor scaffold |
The compound's architecture integrates two functionally distinct aromatic systems connected through a flexible propanamide tether. The 3-hydroxymethylphenyl domain provides a polar terminus capable of forming directional hydrogen bonds with biological targets. This hydroxymethyl (-CH₂OH) group exhibits dual functionality: it serves as a hydrogen-bond donor through its hydroxyl proton while simultaneously acting as a hydrogen-bond acceptor via its oxygen lone pairs. This versatile hydrogen-bonding capability significantly enhances target engagement potential compared to simpler phenyl derivatives [1]. The hydroxymethyl group also offers a synthetic handle for further derivatization – enabling preparation of esters, ethers, or carbamate prodrugs to modulate solubility and pharmacokinetic parameters.
Conversely, the 3-methoxyphenyl moiety contributes essential lipophilic character critical for membrane penetration. The methoxy (-OCH₃) group at the meta position exerts distinct electronic effects on the aromatic system, including resonance donation (+R effect) and moderate electron donation through inductive effects (+I). This electron-rich environment favors π-stacking interactions with aromatic residues in enzyme binding pockets. Critically, the meta substitution pattern prevents conjugation between the methoxy oxygen and the propanamide carbonyl, preserving the amide bond's electronic character while conferring steric accessibility to the oxygen's lone pairs [1] . This strategic positioning allows simultaneous optimization of both hydrogen-bonding capacity and hydrophobic contact potential.
Table 2: Electronic and Steric Properties of Key Substituents
Structural Element | Electronic Contribution | Spatial Orientation | Bonding Capability |
---|---|---|---|
3-Hydroxymethyl Group | Moderate electron donation (+I) | Free rotation (sp³ carbon) | H-bond donor/acceptor |
3-Methoxy Group | Resonance donation (+R) | Conformationally restricted | H-bond acceptor |
Propanamide Linker | Polar carbonyl (hydrogen-bond acceptor) | Extended conformation (trans) | H-bond acceptor/donor (amide N-H) |
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide exemplifies contemporary medicinal chemistry strategies addressing multifactorial disease targets. The compound's structure embodies the molecular hybridization approach – combining methoxyphenyl's membrane permeability with hydroxymethylphenyl's target affinity within a single chemical entity [1] [2]. This design philosophy is particularly valuable in developing anti-infective agents targeting structurally complex bacterial enzymes that require multi-point inhibition.
Patent literature (WO2018216823A1) reveals the compound's structural analogs demonstrate promising activity against Gram-negative pathogens, notably through potential inhibition of LpxC (UDP-3-O-acyl-GlcNAc deacetylase) – a zinc metalloenzyme essential for lipid A biosynthesis in Pseudomonas aeruginosa and other problematic pathogens . The hydroxymethyl group may coordinate the catalytic zinc ion within LpxC's active site, while the methoxyphenyl domain occupies a deep hydrophobic channel, creating a potent dual-interaction pharmacophore. This mechanism aligns with next-generation antibiotic development targeting virulence factors rather than growth inhibition, potentially reducing selective pressure for resistance development.
Furthermore, the molecule serves as a versatile scaffold for bioisosteric replacement. The hydroxymethyl group can undergo strategic substitution with isosteric functionalities (e.g., aminomethyl, azidomethyl, or fluorine-containing groups) to modulate electronic properties, metabolic stability, and target engagement profiles without compromising the core scaffold's three-dimensional architecture. Similarly, the methoxy group can be systematically replaced with halogen atoms or cyano groups to tune electron density and lipophilicity . This structural flexibility positions the compound as a valuable template in fragment-based drug discovery programs focused on lead diversification and optimization.
Table 3: Modern Drug Discovery Applications
Discovery Paradigm | Application | Structural Basis |
---|---|---|
Molecular Hybridization | Anti-infective development | Methoxyphenyl (permeability) + hydroxymethylphenyl (target engagement) |
Bioisosteric Replacement | Pharmacokinetic optimization | Hydroxymethyl → aminomethyl/azidomethyl |
Fragment-Based Design | Lead diversification | Methoxy → halogen/cyano substitution |
Targeted Protein Degradation | PROTAC linker incorporation | Propanamide tether as linker element |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9